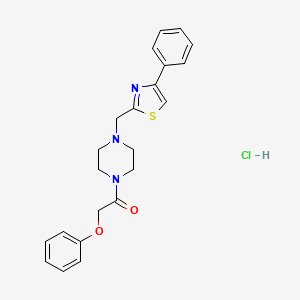
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a complex organic molecule. It contains several functional groups and structural features, including a phenoxy group, a piperazine ring, a thiazole ring, and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Thiazoles are planar, aromatic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Piperazine is a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the thiazole ring is known to undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The piperazine ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Electrochemical Synthesis and Applications
Electrochemical Synthesis of Substituted Phenylpiperazines : Research demonstrates the electrochemical synthesis of new phenylpiperazine derivatives, including the oxidation of compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. These methods offer environmentally friendly, reagent-less synthesis pathways in aqueous solutions, highlighting the potential for creating complex molecules through electrochemical routes (Nematollahi & Amani, 2011).
Synthesis and Characterization of Complexes
Metal Complexes with Antifungal Activity : Novel metal complexes involving ligands similar in structure to the query compound have been prepared and characterized. These studies focus on understanding the physicochemical and spectroscopic properties of these complexes, with applications in antifungal activity screening (Raj & Patel, 2015).
Anticancer Applications
Antitumor Activity of Triazine Derivatives : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities. Notably, some compounds exhibited promising antiproliferative effects against breast cancer cells, indicating the therapeutic potential of such structures (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Synthesis and Evaluation of Azole-Containing Piperazine Derivatives : Azole-containing piperazine derivatives were synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. This research showcases the broad-spectrum antimicrobial efficacy of such compounds, with some exhibiting comparable activities to standard drugs (Gan et al., 2010).
Neuroprotective Activities
Neuroprotective Activities of Edaravone Derivatives : The design and synthesis of new edaravone derivatives containing a benzylpiperazine moiety were explored for their potential neuroprotective activities. Some derivatives showed significant protective effects against oxidative stress-induced damage in PC12 cells and in mice models of acute cerebral ischemia, highlighting the potential for developing new therapeutic agents for cerebral ischemic stroke (Gao et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets to induce antibacterial effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways leading to antibacterial activity .
Result of Action
Similar compounds have been known to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .
Future Directions
properties
IUPAC Name |
2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCURQQZZKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

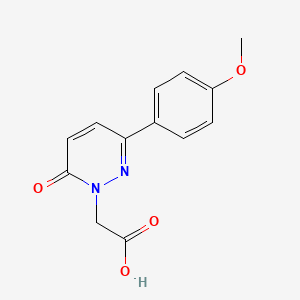
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
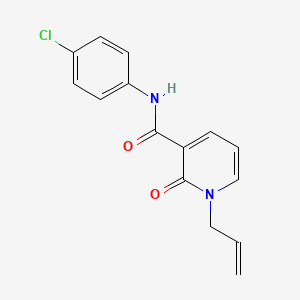

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
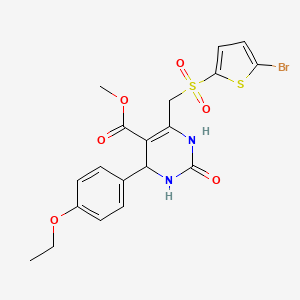
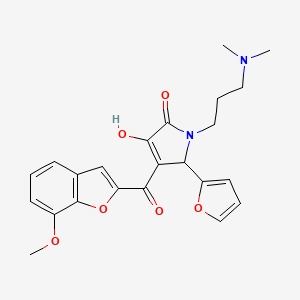

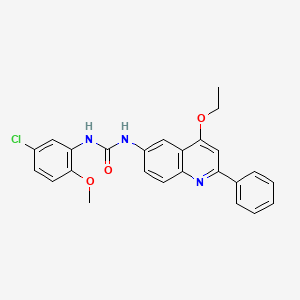
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)

![2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2694053.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)